N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Übersicht
Beschreibung
“N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is a compound with the CAS Number: 80395-50-2 . It has a molecular weight of 237.24 . The IUPAC name for this compound is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is substituted at the 6th position with a nitro group and at the 2nd position with a propanamide group .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” are not available, there are studies on the chemical reactions of related benzothiazole compounds .Wissenschaftliche Forschungsanwendungen
Metal Complexes and Bioinorganic Chemistry
The synthesis of bioactive Ni(II) complexes derived from 6-nitro-benzothiazole incorporated azo dyes has opened up exciting avenues in bioinorganic chemistry. These complexes exhibit interesting properties due to the coordination of the nitrogen atom of the azo group and the oxygen atom of the phenolic group in the ligands. The metal–ligand ratio is typically 1:2, represented as [Ni(L)~2~(H~2~O)~2~], where L stands for the deprotonated azo dye ligand. These complexes demonstrate good thermal stability and have been explored for their antimicrobial activity against pathogenic strains.
Pharmaceutical Applications
The benzothiazole ring system, to which N-(6-nitro-1,3-benzothiazol-2-yl)propanamide belongs, has remarkable pharmaceutical and biological activity . Researchers have modified heterocyclic dyes like this one to enhance their pharmacological significance. The compound’s unique structure makes it a potential candidate for drug development, especially in areas such as anti-inflammatory agents, enzyme inhibitors, and imaging reagents.
Antitumor Potential
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide derivatives have shown promise as antitumor agents. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a related compound, exhibits potent antitumor activity . Given the structural similarities, we can speculate that our compound may also possess similar properties.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. Some compounds derived from this family, including those related to N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, exhibit significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . These findings suggest that our compound might contribute to combating bacterial infections.
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s . Additionally, the development of novel bioactive metal complexes of azo dyes having a heterocyclic moiety, such as benzothiazole, could be a promising area of future research .
Eigenschaften
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-2-9(14)12-10-11-7-4-3-6(13(15)16)5-8(7)17-10/h3-5H,2H2,1H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPVJQARGAXYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319971 | |
Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
406917-11-1 | |
Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.